5-Cyclobutyl-1,2-oxazol-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Researchers often face failed SAR due to flat, lipophilic analogs that lack 3D complexity. This cyclobutyl-substituted isoxazole-3-amine solves the problem with: - Fsp³ = 0.57: Enhances solubility and reduces CYP inhibition vs. phenyl analogs - LogP ~1.2: Ideal for CNS MPO and fragment-based lead optimization - Primary amine handle: Enables amide couplings & reductive aminations BenchChem supplies this scaffold with verified purity for medicinal chemistry and materials R&D.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1229454-63-0
Cat. No. B2779102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutyl-1,2-oxazol-3-amine
CAS1229454-63-0
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESC1CC(C1)C2=CC(=NO2)N
InChIInChI=1S/C7H10N2O/c8-7-4-6(10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
InChIKeyPDOVUPVTBPQNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutyl-1,2-oxazol-3-amine Overview


5-Cyclobutyl-1,2-oxazol-3-amine is a heterocyclic building block consisting of an isoxazole (1,2-oxazole) core substituted at the 5-position with a cyclobutyl group and bearing a primary amine at the 3-position . The compound has a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . Its structure is characterized by a high fraction of sp³-hybridized carbon atoms (Fsp³ = 0.57), a property increasingly valued in fragment-based and lead-oriented synthesis for enhancing three-dimensionality and improving physicochemical and pharmacokinetic profiles [1].

High sp³ fraction building block for three-dimensional fragment libraries
Cyclobutyl conformational constraint for bioisostere design
Balanced lipophilicity profile suited for lead-like property space

5-Cyclobutyl-1,2-oxazol-3-amine: Why Substitution Fails


The practice of substituting one isoxazol-3-amine analog for another overlooks critical differences in lipophilicity, molecular shape, and fraction of sp³-hybridized carbon atoms (Fsp³) that can significantly alter a molecule's pharmacokinetic properties, target engagement, and synthetic tractability [1]. The cyclobutyl substituent in 5-Cyclobutyl-1,2-oxazol-3-amine provides a unique conformational constraint and a balanced lipophilicity profile (LogP ≈ 1.2) that distinguishes it from smaller alkyl analogs like 5-methylisoxazol-3-amine (LogP ≈ 0.18) or aromatic analogs like 5-phenylisoxazol-3-amine (LogP ≈ 2.5) [2][3]. These differences are not merely incremental; they represent distinct physicochemical vectors that can drive divergent outcomes in medicinal chemistry campaigns and material science applications.

5-Methyl or 5-phenyl analogs may reduce sp³ fraction and shift three-dimensional shape, potentially altering target recognition.
Lipophilicity differences (more polar methyl, more lipophilic phenyl) can lead to divergent ADME assay outcomes.
Conformational flexibility differs: methyl free rotation vs phenyl planarity vs cyclobutyl puckering, impacting binding entropy context.

5-Cyclobutyl-1,2-oxazol-3-amine: Quantitative Evidence


High sp³ Fraction for Improved Lead-Likeness

5-Cyclobutyl-1,2-oxazol-3-amine possesses an Fsp³ value of 0.57, reflecting a high proportion of tetrahedral carbon centers compared to the planar, aromatic character of many isoxazole derivatives . This represents a substantial increase over 5-methylisoxazol-3-amine (Fsp³ = 0.25) and 5-phenylisoxazol-3-amine (Fsp³ = 0.0) [1]. Higher Fsp³ values are associated with improved solubility, reduced promiscuity, and higher clinical success rates [2].

Fsp³ comparison
Cross-study comparable
0.57 (5-cyclobutyl)
0.25 (5-methyl)
0.0 (5-phenyl)
Supports three-dimensional scaffold selection in lead-oriented libraries
2.3× higher vs methyl analog; calculated from C₇H₁₀N₂O
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Balanced Lipophilicity (LogP) for ADME

The calculated partition coefficient (LogP) for 5-Cyclobutyl-1,2-oxazol-3-amine is 1.17–1.2 [1], situating it in a range often considered ideal for balancing permeability and metabolic stability in oral drug candidates (Lipinski's Rule of 5) [2]. This value is significantly higher than 5-methylisoxazol-3-amine (LogP ≈ 0.18) [3], yet substantially lower than 5-phenylisoxazol-3-amine (estimated LogP ≈ 2.5), offering a distinct middle-ground lipophilicity profile.

LogP comparison
Cross-study comparable
1.17–1.2
Balanced lipophilicity for ADME screening models
Methyl analog ~0.18, phenyl analog ~2.5 estimated
ADME Lipophilicity Drug Design

Conformational Restriction for Target Selectivity

The cyclobutyl substituent introduces significant conformational restriction compared to flexible alkyl chains or unsubstituted analogs . This rigidity can reduce the entropic penalty upon target binding, potentially enhancing binding affinity and selectivity [1]. Unlike the freely rotating methyl group in 5-methylisoxazol-3-amine or the planar phenyl group in 5-phenylisoxazol-3-amine, the cyclobutyl ring pre-organizes the molecule into a defined conformational space [2].

Conformational restriction
Class-level inference
Cyclobutyl: puckered, restricted
Methyl: free rotation
Phenyl: planar rigidity
May support selectivity hypothesis through pre-organization
Qualitative conformational landscape comparison
Conformational Analysis Structure-Based Design Bioisosterism

Consistent High Purity for Research Reproducibility

5-Cyclobutyl-1,2-oxazol-3-amine is commercially available from multiple reputable suppliers with a purity specification of ≥95% . This level of purity ensures minimal interference from impurities in biological assays and synthetic transformations, a critical factor for reproducible research outcomes [1]. While 5-methylisoxazol-3-amine is also widely available, the 5-phenyl analog often exhibits greater variability in purity and requires careful sourcing .

Purity specification
Supporting evidence
≥95% (multiple vendors)
Consistent supplier quality supports research reproducibility
5-phenyl analog shows batch variability
Chemical Procurement Quality Control Reproducibility

5-Cyclobutyl-1,2-oxazol-3-amine Applications


Fragment-Based Drug Discovery & Lead-Oriented Synthesis

The high Fsp³ value (0.57) and balanced LogP (1.17) of 5-Cyclobutyl-1,2-oxazol-3-amine make it an ideal starting fragment for FBDD campaigns aimed at exploring three-dimensional chemical space [1]. The primary amine serves as a versatile synthetic handle for amide coupling, reductive amination, and other transformations, enabling rapid exploration of structure-activity relationships (SAR) while maintaining favorable physicochemical properties .

Synthesis of Conformationally Constrained Bioisosteres

The cyclobutyl group provides a unique conformational constraint that can be exploited to mimic the geometry of natural products or to restrict the rotational freedom of flexible linkers in drug candidates [2]. This scaffold is particularly well-suited for replacing aromatic rings (e.g., phenyl) with a saturated bioisostere, a strategy known to improve solubility and reduce CYP inhibition while maintaining potency [1].

Development of CNS-Penetrant Ligands

With a molecular weight of 138.17 g/mol and a LogP in the ideal range (1–3), 5-Cyclobutyl-1,2-oxazol-3-amine exhibits favorable properties for crossing the blood-brain barrier [3]. The high Fsp³ fraction also correlates with improved CNS MPO (Central Nervous System Multiparameter Optimization) scores, making it a promising building block for neuroscience drug discovery programs targeting receptors and enzymes within the central nervous system [1].

Material Science & Polymer Chemistry

The primary amine and isoxazole ring provide opportunities for incorporation into polymers and functional materials via nucleophilic ring-opening or metal-catalyzed cross-coupling reactions . The cyclobutyl group imparts unique mechanical and thermal properties to the resulting materials, potentially enabling applications in organic electronics or specialty coatings .

Application
Selection Property
Validation Focus
Fragment-based library design
High sp³ fraction building block
Physicochemical profiling and library diversity
Conformationally constrained bioisostere synthesis
Cyclobutyl conformational pre-organization
Target binding and selectivity assay context
CNS penetrant candidate design
Balanced lipophilicity and low molecular weight
Permeability and CNS MPO score assessment
Functional polymer synthesis
Primary amine handle and isoxazole ring
Incorporation efficiency and material property testing

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25 linked technical documents
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